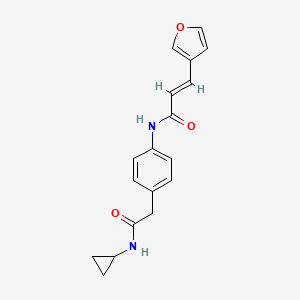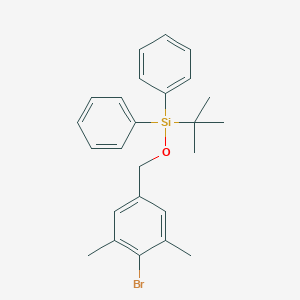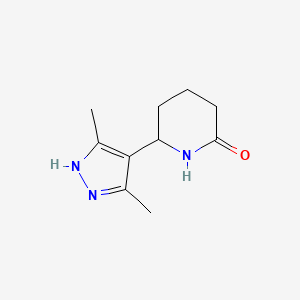
6-(3,5-dimethyl-1H-pyrazol-4-yl)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-(3,5-dimethyl-1H-pyrazol-4-yl)piperidin-2-one” is a chemical substance with the CAS Number: 1367676-20-7 . It has a molecular weight of 193.25 and is typically stored at room temperature . The compound is in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 6-(3,5-dimethyl-1H-pyrazol-4-yl)-2-piperidinone . The InChI code for this compound is 1S/C10H15N3O/c1-6-10(7(2)13-12-6)8-4-3-5-9(14)11-8/h8H,3-5H2,1-2H3,(H,11,14)(H,12,13) .Physical And Chemical Properties Analysis
The compound “6-(3,5-dimethyl-1H-pyrazol-4-yl)piperidin-2-one” has a molecular weight of 193.25 . It is typically stored at room temperature and is in powder form .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “6-(3,5-dimethyl-1H-pyrazol-4-yl)piperidin-2-one”, focusing on six unique applications:
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as the one , are known for their potent antileishmanial and antimalarial activities. A study has shown that these compounds have a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy, indicating their potential as effective treatments for these diseases .
Cytotoxic Efficiency for Cancer Treatment
These compounds have also been investigated for their cytotoxic efficiency, with some derivatives exhibiting excellent cytotoxic activity compared to standard reference drugs. This suggests their potential application in cancer treatment, particularly in targeting specific cancer cells .
Treatment of Idiopathic Pulmonary Fibrosis
A derivative of this compound class has been discovered as a non-peptide αvβ6 integrin inhibitor used for the treatment of idiopathic pulmonary fibrosis. This highlights the compound’s potential role in therapeutic interventions for lung diseases .
Catalysis and Chemical Synthesis
Pyrazole derivatives have been utilized in chemical synthesis, with some acting as catalysts to facilitate various chemical reactions. This application is crucial in the development of new materials and pharmaceuticals .
Biological Properties and Pharmacophore
The pyrazole nucleus is considered medicinally significant due to its widespread spectrum of biological properties. It serves as a pharmacophore in various therapeutic divisions, indicating its versatility in drug development .
Antipsychotic Applications
Pyrazole derivatives are present in antipsychotic medications, such as CDPPB, demonstrating their importance in the treatment of psychiatric disorders .
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
6-(3,5-dimethyl-1H-pyrazol-4-yl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-6-10(7(2)13-12-6)8-4-3-5-9(14)11-8/h8H,3-5H2,1-2H3,(H,11,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYFQDYHMOONMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C2CCCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,5-dimethyl-1H-pyrazol-4-yl)piperidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

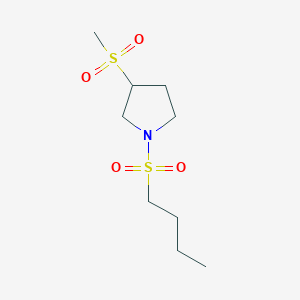
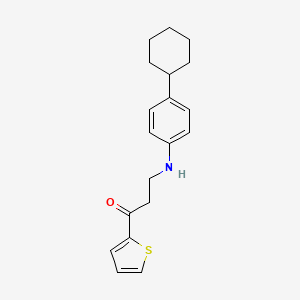

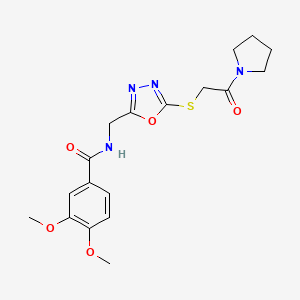
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2977090.png)
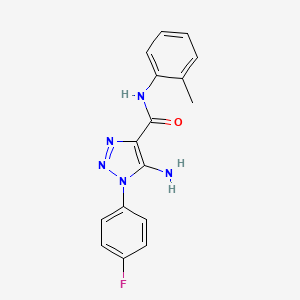
![2-[[1-[2-(4-Fluorophenyl)acetyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2977095.png)
![6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid hydrochloride hydrate](/img/structure/B2977099.png)
![5-(2-Propoxy-ethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B2977101.png)
![1-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-2-naphthol](/img/structure/B2977102.png)
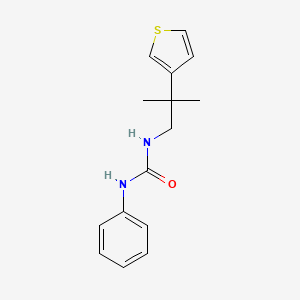
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2977104.png)
